molecular formula C14H9N3O2 B8802641 4-[(2-Nitrophenyl)methylideneamino]benzonitrile CAS No. 5312-49-2

4-[(2-Nitrophenyl)methylideneamino]benzonitrile

Cat. No. B8802641
CAS RN: 5312-49-2
M. Wt: 251.24 g/mol
InChI Key: BANZPFMIBRSFOC-UHFFFAOYSA-N
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Patent
US08546427B2

Procedure details

The mixture of 4-aminobenzonitrile (20 g, 0.17 mol) and 2-nitrobenzaldehyde (28.2 g, 0.17 mol) in anhydrous ethanol was heated to reflux for 3 h. The reaction mixture was cooled to room temperature. The solvent was removed under reduced pressure. The residue was washed with diethyl ether to give 4-(2-nitrobenzylideneamino)benzonitrile as yellow solid (33.7 g, yield 79.3%) LC/MS m/e obsd. (ESI+) [(M+H)+] 252.10.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[N+:10]([C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH:15]=O)([O-:12])=[O:11]>C(O)C>[N+:10]([C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH:15]=[N:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
28.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
The residue was washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=NC2=CC=C(C#N)C=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 33.7 g
YIELD: PERCENTYIELD 79.3%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.